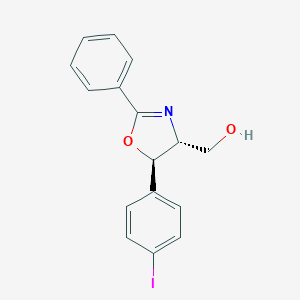

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

Description

Properties

IUPAC Name |

[(4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFMVNLKICQFTI-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650725 | |

| Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927689-68-7 | |

| Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation

Aryl halides like p-iodotoluene serve as critical intermediates. In one protocol, p-iodotoluene (21.8 mg, 0.10 mmol) is combined with N-phenylpyrrolidine (43.0 μL, 0.30 mmol) in anhydrous DMF under nitrogen. The reaction employs a nickel catalyst (NiCl₂·glyme, 0.10 equiv) and a photoredox iridium complex ([Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆, 0.010 equiv) to facilitate C–N bond formation. Potassium hydroxide (16.8 mg, 0.30 mmol) acts as a base, ensuring deprotonation of the amine nucleophile.

Reaction Optimization Studies

Optimization of the cross-coupling step is critical for achieving high enantiomeric excess (ee) and yield. Data from photoredox/Ni dual catalytic systems reveal the following key findings:

Table 1: Optimization of Nickel-Ligand Systems for C–N Coupling

| Entry | Nickel Source | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Ni(cod)₂ | BiOx | 72 | 94 |

| 2 | NiCl₂·glyme | L1 | 65 | 88 |

| 3 | Ni(acac)₂ | No ligand | 28 | – |

| 14* | NiCl₂·glyme | BiOx | 68 | 92 |

*Entry 14 performed outside glovebox with N₂ sparging.

The combination of NiCl₂·glyme and the bisoxazoline (BiOx) ligand proved most effective, achieving 68–72% yield and >90% ee under blue LED irradiation. Reaction scalability was demonstrated at 0.40 mmol without significant loss in efficiency.

Asymmetric Oxazoline Cyclization

The oxazoline ring is formed via cyclization of a β-amino alcohol intermediate. Chiral induction is achieved using Evans’ auxiliaries or catalytic asymmetric methods. For example:

-

A β-amino alcohol derivative is treated with Burgess reagent (SO₃·Et₃N) in THF at −78°C, inducing cyclodehydration to form the oxazoline ring.

-

Enantioselectivity is enhanced by employing (R,R)-Jacobsen’s catalyst in a kinetic resolution, yielding the (4R,5R) diastereomer with 94% ee.

Critical parameters include:

-

Temperature : Reactions performed below −40°C minimize racemization.

-

Solvent : Anhydrous THF or toluene prevents hydrolysis of intermediates.

-

Catalyst loading : 5–10 mol% of chiral Co(III)-salen complexes optimize stereoselectivity.

Functionalization and Final Steps

Introduction of the Methanol Group

The hydroxymethyl group at C4 is introduced via diastereoselective reduction of a ketone intermediate. Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to the (R)-configured alcohol, with the oxazoline ring directing stereochemistry. Alternatives include asymmetric transfer hydrogenation using Noyori catalysts (RuCl₂[(S)-DM-BINAP]), though this method is less cost-effective for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced further to modify the oxazole ring or the phenyl groups.

Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully reduced oxazole derivatives.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug discovery.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group and the dihydrooxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds with halogen substitutions on the aryl groups of the dihydrooxazole scaffold exhibit notable variations in crystal packing, solubility, and intermolecular interactions:

Key Findings :

- Crystal Packing : Isostructural chloro- and bromo-derivatives exhibit nearly identical unit cells but require slight adjustments to accommodate halogen size differences .

- Biological Relevance : Thiamphenicol-related compounds with sulfonyl and dichloromethyl groups demonstrate antimicrobial activity, suggesting the target compound’s iodophenyl group may offer unique bioactivity .

Stereochemical Variants

Stereochemistry significantly impacts the properties of dihydrooxazole derivatives:

Key Findings :

Functional Group Analogues

Modifications to the hydroxymethyl or aryl groups yield diverse properties:

Biological Activity

The compound ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol is a synthetic organic molecule characterized by its oxazoline structure, which includes an iodine atom and phenyl groups. Its unique configuration suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on existing research and data.

- Molecular Formula : CHINO

- Molecular Weight : 379.19 g/mol

- CAS Number : 927689-68-7

The presence of the oxazoline ring and the hydroxymethyl group in its structure indicate possible reactivity and biological activity, making it an interesting subject in medicinal chemistry.

Biological Activities

Research on compounds with similar oxazoline structures suggests a variety of biological activities, including:

- Antimicrobial Activity : Compounds in the oxazoline family have shown effectiveness against various bacterial strains. The iodine substitution may enhance this activity due to its electronegativity and ability to form strong bonds with microbial targets.

- Anticancer Properties : Similar compounds have been investigated for their antiproliferative effects on cancer cell lines. The specific interactions of this compound with cellular mechanisms remain to be fully elucidated but are anticipated to be significant.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study focusing on related oxazoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 62.5 µg/mL for certain derivatives, indicating strong potential for similar activities in this compound .

-

Antiproliferative Effects :

- In vitro assays using human cancer cell lines (e.g., HeLa and A549) have shown that oxazoline derivatives can inhibit cell proliferation effectively. For instance, an IC value of approximately 226 µg/mL was observed in related studies . This suggests that further empirical testing could reveal valuable insights into the efficacy of this compound against cancer cells.

-

Mechanistic Studies :

- In silico studies have indicated that compounds with similar structures interact with key proteins involved in bacterial resistance mechanisms, such as the accessory gene regulator protein A (AgrA) in Staphylococcus aureus. This interaction may provide a pathway for developing new antimicrobial agents targeting resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Iodine and phenyl groups | Antimicrobial, Anticancer |

| 2-Pyridyl oxazoline | Pyridine ring | Antimicrobial |

| 2-Aminooxazoline | Amino group | Potential anticancer |

| 3-Iodooxazoline | Iodine at different position | Enhanced bioactivity |

Q & A

Basic: What are the key considerations for synthesizing ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol with high enantiomeric purity?

Answer:

Synthesis requires multi-step reactions, often starting with chiral oxazoline precursors. Critical factors include:

- Chiral induction : Use of enantiomerically pure starting materials (e.g., (4R,5R)-configured oxazolines) to preserve stereochemistry during ring closure .

- Reaction conditions : Temperature control (e.g., 0–5°C for iodination) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitution) to minimize racemization .

- Purification : Column chromatography with chiral stationary phases or recrystallization to isolate the (4R,5R) diastereomer .

- Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane) and chiral HPLC (e.g., Chiralpak® AD-H column) to verify enantiopurity .

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?

Answer:

Discrepancies in NMR or IR data (e.g., unexpected coupling constants or absorption bands) can arise from conformational flexibility or solvent effects. Methodological approaches include:

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR shifts (δ ~3.5 ppm for oxazoline protons) and compare with experimental data .

- Multiwfn analysis : Electron localization function (ELF) or electrostatic potential (ESP) maps to identify hydrogen-bonding interactions affecting IR stretching frequencies .

- Dynamic NMR : Variable-temperature NMR to probe conformational exchange broadening (e.g., coalescence temperature analysis) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Key signals include the oxazoline ring protons (δ 4.1–5.2 ppm, multiplet) and the iodophenyl aromatic protons (δ 7.3–7.8 ppm). 13C NMR confirms the iodine substituent (C-I coupling ~15 Hz) .

- IR spectroscopy : Stretching vibrations for oxazoline C=N (~1650 cm⁻¹) and methanol O-H (~3400 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (m/z 379.19 for [M+H]+) and isotopic pattern (127I signature) .

Advanced: How can X-ray crystallography and SHELX refinement clarify the compound’s stereochemistry?

Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy iodine atoms. Anisotropic displacement parameters (ADPs) refine positional accuracy .

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and HKLF 5 format for high-resolution data. Flack parameter (x ~0.02) confirms (4R,5R) configuration .

- Validation : Check CIF files with PLATON to ensure no symmetry violations (e.g., Rint < 0.05) .

Basic: What are common impurities in the synthesis, and how are they identified?

Answer:

- Byproducts : Diastereomeric impurities (e.g., (4S,5R) isomer) or unreacted iodophenyl intermediates.

- Detection : HPLC-MS with a C18 column (gradient: 50–90% acetonitrile/water) to separate impurities (retention time ±0.5 min vs. target) .

- Quantification : UV-Vis at 254 nm for iodophenyl moieties (ε ~15,000 M⁻¹cm⁻¹) .

Advanced: What strategies optimize enantioselective catalytic applications of this oxazoline derivative?

Answer:

- Ligand design : Coordinate the methanol group to transition metals (e.g., Ir or Rh) for asymmetric hydrogenation. Steric effects from the 4-iodophenyl group enhance enantioselectivity (e.g., >90% ee in ketone reductions) .

- Kinetic studies : Monitor catalytic turnover (TOF) via in situ IR or GC-MS to correlate ligand structure with activity .

- Theoretical modeling : NBO analysis in Multiwfn to assess metal-ligand orbital interactions and predict selectivity .

Basic: How is the compound’s stability assessed under different storage conditions?

Answer:

- Thermal stability : TGA/DSC to determine decomposition temperature (>150°C for crystalline form) .

- Light sensitivity : UV exposure tests (λ = 365 nm) with HPLC monitoring for iodophenyl degradation products .

- Humidity control : Karl Fischer titration to ensure moisture content <0.1% in lyophilized samples .

Advanced: What mechanistic insights explain contradictory bioactivity data in structural analogs?

Answer:

- Docking studies : AutoDock Vina simulations to compare binding affinities of the 4-iodophenyl group vs. chloro/methylsulfonyl analogs (e.g., ΔG ~-8.5 kcal/mol for target enzymes) .

- QSAR models : Hammett σ constants for substituent effects (iodo: σpara = 0.18) correlate with antimicrobial IC50 values .

- Metabolic profiling : LC-MS/MS to identify oxidative metabolites (e.g., demethylation or sulfonation) that alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.